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Compound of Interest

4-Methyl-3,4-Dihydro-2H-1,4-
Compound Name:
Benzoxazine-7-Carbaldehyde

Cat. No.: B123701

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential applications of benzoxazine-
7-carbaldehyde derivatives, focusing on their synthesis, biological activities, and the
experimental methodologies used for their evaluation. While research on this specific subclass
of benzoxazines is emerging, this document compiles and extrapolates from the broader
knowledge of benzoxazine derivatives to present a comprehensive resource for researchers in
drug discovery and development.

Introduction to Benzoxazine Derivatives

Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant
attention in medicinal chemistry due to their wide range of biological activities. These activities
include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The
benzoxazine scaffold, a fusion of a benzene ring and an oxazine ring, offers a unique three-
dimensional structure that can be readily modified, allowing for the fine-tuning of its
pharmacological profile. The introduction of a carbaldehyde group at the 7-position of the
benzoxazine ring presents a reactive handle for further chemical modifications, making
benzoxazine-7-carbaldehyde a valuable synthon for generating diverse libraries of bioactive
compounds.

Synthesis of Benzoxazine Derivatives
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The synthesis of benzoxazine derivatives can be broadly categorized into the formation of 1,3-
benzoxazines and 1,4-benzoxazines. The following sections provide generalized experimental
protocols for these synthetic routes.

General Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine
Derivatives

The Mannich condensation is a cornerstone for the synthesis of 1,3-benzoxazine monomers,
involving a phenol, a primary amine, and formaldehyde.[1] A two-step process is often
employed to yield symmetrical 1,3-benzoxazine compounds.[2]

Experimental Protocol:

» Formation of Bisphenol: Phenol and a suitable ketone (e.g., cyclohexanone) are subjected to
a Friedel-Crafts reaction to produce a bis(hydroxyphenyl)alkane.[2]

e Synthesis of Symmetrical 1,3-Benzoxazine:

o

The synthesized bisphenol is dissolved in a suitable solvent (e.g., toluene).

o Formaldehyde and a primary amine (e.g., p-toluidine, m-toluidine, tert-amylamine, or
ethanolamine) are added to the solution.[3]

o For aromatic amines, the reaction temperature is maintained below -10°C for
approximately 30 minutes. For aliphatic amines, the reaction is typically completed within
1 hour at this temperature.[3]

o The temperature is then raised to 40°C, and the reaction is continued for 6-10 hours.[3]

o The product is isolated and purified using standard techniques such as recrystallization or
column chromatography.

General Synthesis of 2H-Benzo[b][4][5]oxazin-3(4H)-one
Derivatives

The synthesis of 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives often starts from 2-
aminophenol.
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Experimental Protocol:

o Cyclization: 2-aminophenol is reacted with chloroacetic acid to form the 2H-benzo[b][4]
[5]oxazin-3(4H)-one core structure.[6]

» Sulfonation: The benzoxazinone ring is then sulfonated using chlorosulfonic acid.[6]

e Nucleophilic Substitution: The resulting sulfonyl chloride is reacted with various aryl amines
to yield a series of 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives.[6]

Potential Applications and Biological Activities

Benzoxazine derivatives have demonstrated a remarkable breadth of biological activities,
positioning them as promising candidates for the development of new therapeutic agents.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial effects of benzoxazine derivatives
against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][7][8]

Table 1: Antimicrobial Activity of Selected Benzoxazine Derivatives
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Minimum
Zone of o
. o Inhibitory
Compound Test Organism  Inhibition . Reference
Concentration
(mm)
(MIC) (ug/mL)
de E. coli 22 - [6]
S. aureus 20 - [6]
B. subtilis 18 - [6]
da E. coli 20 - [6]
Symmetrical 1,3- -
) Gram-positive Better than
benzoxazine _ - (2]
o bacteria standard drugs
derivatives
Gram-negative Better than 2]
bacteria standard drugs
Pathogenic Better than 2]
fungus standard drugs

Experimental Protocol: Agar Well Diffusion Assay

A common method for evaluating antimicrobial activity is the agar well diffusion assay.[9]

e Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in
a suitable broth.

¢ Inoculation of Agar Plates: The surface of a nutrient agar plate is uniformly inoculated with
the microbial suspension.

o Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the
agar.[9]

o Application of Test Compound: A specific volume of the benzoxazine derivative solution (at a
known concentration) is added to each well.
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 Incubation: The plates are incubated under appropriate conditions for the test
microorganism.

e Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around
each well is measured in millimeters.

Anticancer Activity

Benzoxazine derivatives have emerged as a promising class of anticancer agents, exhibiting
cytotoxicity against various cancer cell lines.[10][11] The proposed mechanisms of action
include the induction of apoptosis and the inhibition of key signaling pathways involved in
cancer cell proliferation and survival.[12][13]

Table 2: Anticancer Activity of Selected Benzoxazine Derivatives

Compound Cancer Cell Line IC50 (uM) Reference
2b MCF-7 (Breast) 2.27 [4][12]
HCT-116 (Colon) 4.44 [4][12]

4b MCF-7 (Breast) 3.26 [4]
HCT-116 (Colon) 7.63 [4]

9a Isolated HER2 7.31 [5]

13d Breast cancer cells 0.20 - 0.65 [11]
OBOP-01 MCF-7 (Breast) 1520 + 20 [14]
OBOP-02 MCF-7 (Breast) 1720 £ 20 [14]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on
cancer cells.

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and
allowed to adhere overnight.
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o Compound Treatment: The cells are treated with various concentrations of the benzoxazine-
7-carbaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated for 2-4 hours. In viable cells, mitochondrial
dehydrogenases reduce the yellow MTT to purple formazan crystals.[15]

o Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,
DMSO0).[15]

o Absorbance Measurement: The absorbance of the colored solution is measured using a
microplate reader at a wavelength of 570 nm.

o Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,
and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is
determined.

Mechanisms of Action in Cancer

The anticancer effects of benzoxazine derivatives are believed to be mediated through multiple
mechanisms, primarily the induction of apoptosis and the modulation of critical cell signaling
pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted
cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.
Benzoxazine derivatives have been shown to trigger apoptosis through various mechanisms,
including the activation of caspases and DNA fragmentation.[13]

Experimental Workflow for Apoptosis Assessment
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Caption: Workflow for assessing apoptosis induction by benzoxazine derivatives.

Modulation of Signaling Pathways

Benzoxazine derivatives have been found to interfere with key signaling pathways that are
often dysregulated in cancer. Notably, some derivatives exhibit inhibitory activity against
kinases such as HER2 and JNK1, which are involved in cell proliferation, survival, and
differentiation.[4][12]

Plausible Signaling Pathway for Anticancer Activity
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Caption: Plausible signaling pathway affected by anticancer benzoxazine derivatives.
Experimental Protocols for Mechanism of Action Studies

o Caspase Activity Assay: This assay measures the activity of caspases, key executioner
enzymes in apoptosis. Cell lysates are incubated with a caspase-specific substrate that
releases a fluorescent or colorimetric signal upon cleavage.

+ DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of genomic DNA into
smaller fragments. This can be visualized by running extracted DNA on an agarose gel,
which will show a characteristic "ladder” pattern.
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o Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different
phases of the cell cycle (GO/G1, S, G2/M). Apoptosis is often associated with an increase in
the sub-G1 population, which represents cells with fragmented DNA.

o Western Blot Analysis: This technique is used to detect and quantify the expression levels of
specific proteins involved in apoptosis and cell signaling, such as Bcl-2 family proteins,
caspases, and phosphorylated kinases.

» Kinase Inhibition Assays (e.g., HER2, JNK1): These assays measure the ability of a
compound to inhibit the activity of a specific kinase. This is often done by quantifying the
phosphorylation of a substrate peptide.[5][16]

Conclusion and Future Directions

Benzoxazine-7-carbaldehyde derivatives represent a promising scaffold for the development of
novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The
synthetic versatility of the benzoxazine core allows for the generation of a wide array of
analogues with potentially improved potency and selectivity. Future research should focus on
the synthesis and biological evaluation of a broader range of benzoxazine-7-carbaldehyde
derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic
studies are required to fully elucidate the molecular targets and signaling pathways modulated
by these compounds. Such investigations will be crucial for the rational design and optimization
of this promising class of molecules for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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